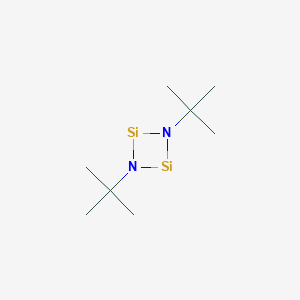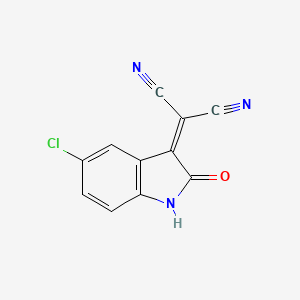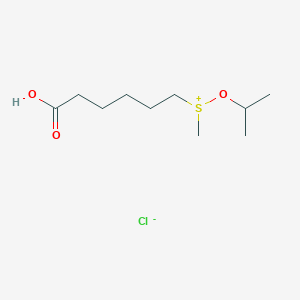
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride is a sulfonium compound characterized by the presence of a sulfonium ion bonded to a (5-carboxypentyl)methyl(1-methylethoxy) group and a chloride ion. Sulfonium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride typically involves the reaction of a suitable sulfonium precursor with (5-carboxypentyl)methyl(1-methylethoxy) chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the sulfonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of new sulfonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Applications De Recherche Scientifique
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonium intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, bromide
- Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, iodide
- Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, fluoride
Uniqueness
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloride ion can influence the solubility, stability, and overall behavior of the compound in various environments, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
183858-56-2 |
|---|---|
Formule moléculaire |
C10H21ClO3S |
Poids moléculaire |
256.79 g/mol |
Nom IUPAC |
5-carboxypentyl-methyl-propan-2-yloxysulfanium;chloride |
InChI |
InChI=1S/C10H20O3S.ClH/c1-9(2)13-14(3)8-6-4-5-7-10(11)12;/h9H,4-8H2,1-3H3;1H |
Clé InChI |
NINJLOWLYOGPFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[S+](C)CCCCCC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



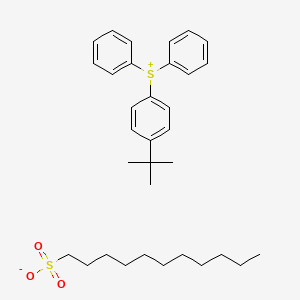
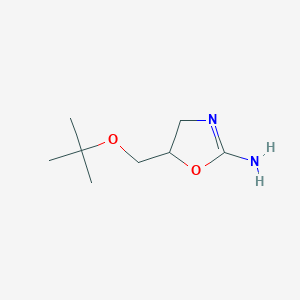
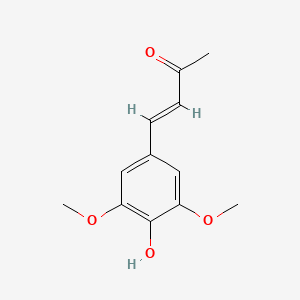
![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)

![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
![Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-](/img/structure/B12570295.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12570296.png)
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)
